molecular formula C24H33NO7 B563832 O-甲基霉酚酸酯 CAS No. 1322681-37-7

O-甲基霉酚酸酯

货号: B563832
CAS 编号: 1322681-37-7
分子量: 447.528
InChI 键: KOEZVGVALFAIMS-FZSIALSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Methyl mycophenolate mofetil is an immunosuppressant . It is a prodrug of mycophenolic acid and is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . This drug is used in combination with other drugs such as cyclosporine and corticosteroids to prevent organ rejection after hepatic, renal, and cardiac transplants .


Molecular Structure Analysis

The molecular formula of O-Methyl mycophenolate mofetil is C24H33NO7 . The exact mass is 447.23 and the molecular weight is 447.530 . The elemental analysis shows that it contains Carbon (64.41%), Hydrogen (7.43%), Nitrogen (3.13%), and Oxygen (25.02%) . The structure of O-Methyl mycophenolate mofetil contains a total of 67 bonds, including 34 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Physical and Chemical Properties Analysis

O-Methyl mycophenolate mofetil is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .

科学研究应用

器官移植中的免疫抑制

MMF 是预防肾移植中移植物排斥反应的关键药物。其机制涉及对肌苷单磷酸脱氢酶的选择性和可逆抑制,肌苷单磷酸脱氢酶对于 T 淋巴细胞和 B 淋巴细胞的增殖至关重要。临床试验表明,MMF 在减少急性排斥发作方面优于硫唑嘌呤,使其成为移植免疫抑制方面的重要进步 (Fulton 和 Markham,1996 年)

自身免疫性疾病的治疗

MMF 已在自身免疫性疾病的治疗中得到应用,包括狼疮性肾炎。其免疫抑制作用有利于控制严重病例,随机对照试验记录了其在不同人群中的诱导治疗和维持治疗中的价值 (Appel 和 Appel,2009 年)

原发性肾小球疾病的管理

在极小变病、局灶节段性肾小球硬化和膜性肾病等原发性肾小球疾病的背景下,MMF 已显示出有希望的结果。尽管小规模回顾性和前瞻性研究的数据令人鼓舞,尤其是在类固醇依赖性或耐药病例中,但仍需要来自更大规模随机试验的结论性证据来牢固地确立 MMF 在这些情况中的作用 (Koukoulaki 和 Goumenos,2010 年)

治疗药物监测

MMF 复杂的药代动力学,包括其可变的口服生物利用度和清除率,突出了治疗药物监测 (TDM) 以优化治疗结果的重要性。TDM 可以帮助调整剂量以达到所需的治疗水平,从而可能提高疗效并减少移植和自身免疫性疾病管理中的不良反应 (Chakrabarti、Frame、Al Abbas 和 Mccune,2021 年)

作用机制

Target of Action

O-Methyl Mycophenolate Mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is the primary target of MMF .

Mode of Action

MMF inhibits IMPDH, which is a crucial enzyme in the de novo synthesis pathway of guanine nucleotides . By inhibiting IMPDH, MMF depletes guanosine nucleotides, interfering with the synthesis of DNA, RNA, and proteins required for immune cell production .

Biochemical Pathways

The inhibition of IMPDH by MMF leads to a reduction in de novo production of guanosine nucleotides . This action primarily affects lymphocytes, as they depend on the de novo pathway for purine synthesis . The inhibition of this pathway leads to antiproliferative effects on T and B lymphocytes .

Pharmacokinetics

MMF is rapidly hydrolyzed to MPA after oral administration . MPA demonstrates increased bioavailability, higher efficacy, and reduced gastrointestinal effects compared to the original compound .

Result of Action

The inhibition of IMPDH and the subsequent depletion of guanosine nucleotides lead to a reduction in the proliferation of T and B lymphocytes . This results in immunosuppressive effects, making MMF effective in preventing organ rejection after transplants and in treating autoimmune diseases .

Action Environment

The efficacy and safety of MMF can be influenced by various factors. For instance, it has been found to be an effective treatment for patients with immune thrombocytopenic purpura (ITP) when combined with steroids . More research is needed to better understand the factors influencing treatment response and to refine the use of mmf in the management of various conditions .

安全和危害

Mycophenolate mofetil can cause some side effects including feeling sick, diarrhoea, vomiting, and stomach pains . It can increase the risk of infections, and taking it long term can increase the risk of skin cancer and lymphoma . It is generally well tolerated with fewer side effects compared to other immune-suppressing medications .

未来方向

Mycophenolate mofetil is used to treat a number of inflammatory skin conditions and has been studied for the treatment of nephritis and other complications of autoimmune diseases . It is also used off-label as a second-line treatment for autoimmune hepatitis that has not responded adequately to first-line therapy . It is generally well tolerated and if found effective, can be continued long term .

生化分析

Biochemical Properties

O-Methyl Mycophenolate Mofetil (EP Impurity D) is likely to share similar biochemical properties with Mycophenolate Mofetil. Mycophenolate Mofetil is known to inhibit the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides . By inhibiting this enzyme, Mycophenolate Mofetil can suppress the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Cellular Effects

The cellular effects of O-Methyl Mycophenolate Mofetil (EP Impurity D) are expected to be similar to those of Mycophenolate Mofetil. Mycophenolate Mofetil has been shown to specifically block the proliferation of B and T lymphocytes via inhibition of inosine-5-monophosphate dehydrogenase . It also interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells .

Molecular Mechanism

The molecular mechanism of action of O-Methyl Mycophenolate Mofetil (EP Impurity D) is likely to be similar to that of Mycophenolate Mofetil. Mycophenolate Mofetil acts by inhibiting the enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, preferentially in T and B lymphocytes, thereby inhibiting their proliferation .

Temporal Effects in Laboratory Settings

Studies on Mycophenolate Mofetil have shown that it can significantly reduce glial proliferation rates without affecting apoptosis . It has also been found to significantly reduce the extent of neuronal cell death when administered within a crucial time frame after injury .

Dosage Effects in Animal Models

Studies on Mycophenolate Mofetil have shown that higher doses of the drug significantly lowered the relapse risks compared with lower doses in patients with neuromyelitis optica spectrum disorders .

Metabolic Pathways

The metabolic pathways of O-Methyl Mycophenolate Mofetil (EP Impurity D) are expected to be similar to those of Mycophenolate Mofetil. Mycophenolate Mofetil is metabolized in the liver and its major metabolites include 7-O-MPA-β-glucuronide (MPAG, inactive), MPA acyl-glucuronide (AcMPAG), produced by uridine 5ʹ-diphosphate glucuronosyltransferases (UGT) activities, 7-O-MPA glucoside produced via UGT, and small amounts 6-O-des-methyl-MPA (DM-MPA) via CYP3A4/5 and CYP2C8 enzymes .

Transport and Distribution

Mycophenolate Mofetil is known to be distributed widely in the body and is extensively bound to plasma proteins .

Subcellular Localization

Mycophenolate Mofetil, as an inhibitor of IMPDH, is expected to localize in the cytoplasm where the IMPDH enzyme is found .

属性

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEZVGVALFAIMS-FZSIALSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157455
Record name O-Methyl mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322681-37-7
Record name O-Methyl mycophenolate mofetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl Mycophenolate Mofetil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYL MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。